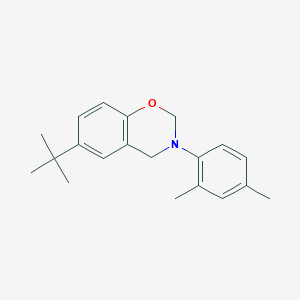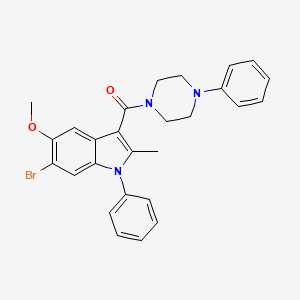
6-tert-butyl-3-(2,4-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-butyl-3-(2,4-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine is an organic compound known for its unique chemical structure and properties This compound is part of the benzoxazine family, which is characterized by a benzene ring fused with an oxazine ring
Preparation Methods
The synthesis of 6-tert-butyl-3-(2,4-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine typically involves the reaction of 2,4-dimethylphenol with tert-butylamine and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired benzoxazine ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
6-tert-butyl-3-(2,4-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
6-tert-butyl-3-(2,4-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the production of advanced materials, including resins and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-tert-butyl-3-(2,4-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, influencing their activity and function. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes.
Comparison with Similar Compounds
6-tert-butyl-3-(2,4-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine can be compared with other similar compounds, such as:
2,4-Dimethyl-6-tert-butylphenol: This compound shares structural similarities but lacks the benzoxazine ring, resulting in different chemical properties and applications.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties, this compound differs in its substitution pattern and functional groups.
Propofol: A structural isomer with distinct pharmacological effects, used as an anesthetic agent.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C20H25NO |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
6-tert-butyl-3-(2,4-dimethylphenyl)-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C20H25NO/c1-14-6-8-18(15(2)10-14)21-12-16-11-17(20(3,4)5)7-9-19(16)22-13-21/h6-11H,12-13H2,1-5H3 |
InChI Key |
KJRAVINAAOAYDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC3=C(C=CC(=C3)C(C)(C)C)OC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11583083.png)
![3-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B11583084.png)
![5-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indole-2,3-dione](/img/structure/B11583097.png)
![methyl (2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B11583115.png)
![2-{5-bromo-3-[(E)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B11583118.png)
![2-(2-Chloro-4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B11583123.png)
![N-(4-bromophenyl)-2-{[4-methyl-3-(3-methylbutyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B11583131.png)
![Ethyl 7-(3-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11583134.png)
![1-(4-Ethoxy-3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11583141.png)
![Methyl 7-acetyl-8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B11583145.png)
![methyl 2-[1-(4-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11583150.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11583154.png)
methanone](/img/structure/B11583157.png)

